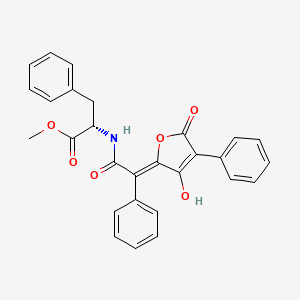
RO5487624
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RO5487624 is an inhibitor of Influenza A HA-Mediated Fusion. RO5487624 is also a close analogue of RO5464466 with pharmacokinetic properties suitable for in vivo efficacy studies displayed a protective effect on mice that were lethally challenged with influenza H1N1 virus.
Applications De Recherche Scientifique
Nanoparticle Interactions and Cytotoxicity : Gold nanorods were internalized by A549 cells and localized primarily in lysosomes and membranous vesicles. These nanorods induced concentration-dependent cytotoxicity and oxidative stress in A549 cells (Tang et al., 2015).
Impact of Carbon Nanotubes : Multi-walled carbon nanotubes (MWCNTs) led to cell death, changes in cell size and complexity, reactive oxygen species (ROS) production, and interleukin-8 expression in A549 cells. This study highlights the biological effects and potential toxicity of MWCNTs in A549 cells (Ye et al., 2009).
ROS-Based Nanomedicine : A review discussed the role of reactive oxygen species in regulating various physiological functions and their potential in nanotherapies. It explored nanomaterials with unique ROS-regulating properties for therapeutic applications (Yang et al., 2019).
Copper Oxide Nanoparticle Toxicity : CuO nanoparticles induced oxidative stress and DNA damage in A549 cells. This study provided insights into the transport and toxicity of metal oxide nanoparticles in human cells (Wang et al., 2012).
Iron Oxide Nanoparticles and Autophagy : Iron oxide nanoparticles induced autophagy in lung epithelial cancer cells (A549) but not in normal cells. This study suggested the potential of iron oxide nanoparticles in tumor therapy by inducing autophagy-mediated cell death of cancer cells (Khan et al., 2012).
Research Objects in Digital Libraries : While not directly related to biomedical applications, a study discussed Research Objects (ROs) in the context of digital libraries, supporting the storage, lifecycle management, and preservation of scientific findings (Palma et al., 2014).
DNA Damage by TiO2 Nanoparticles : TiO2 nanoparticles induced ROS and corresponding DNA damage in A549 cells. This study highlighted the genotoxic potential of these nanoparticles (Kansara et al., 2015).
Cerium Oxide Nanoparticle Toxicity : Exposure to cerium oxide nanoparticles resulted in significant cytotoxicity, oxidative DNA damage, and apoptosis in A549 cells. This study emphasized the importance of evaluating the potential harmful effects of nanoparticles before their biomedical application (Mittal & Pandey, 2014).
Propriétés
Numéro CAS |
1399103-28-6 |
|---|---|
Nom du produit |
RO5487624 |
Formule moléculaire |
C16H25ClN2O3S |
Poids moléculaire |
360.9 |
Nom IUPAC |
2-chloro-5-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide |
InChI |
InChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1 |
Clé InChI |
C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2 |
SMILES |
C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RO5487624; RO-5487624; RO 5487624. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



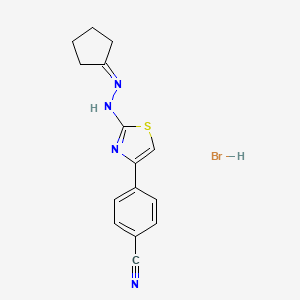


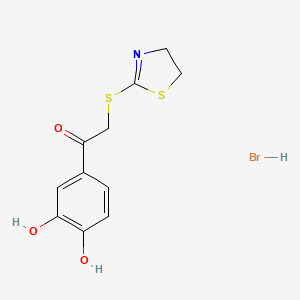

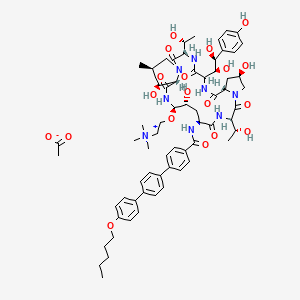

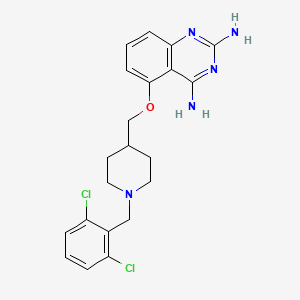
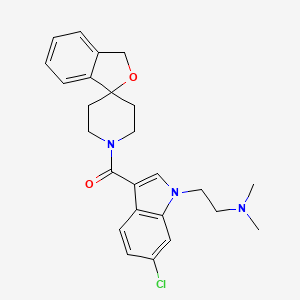
![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)


